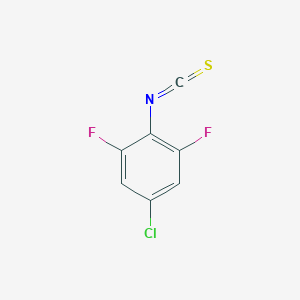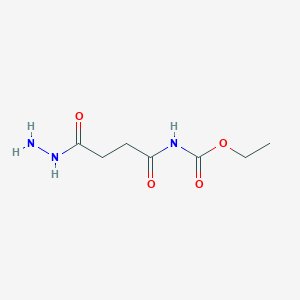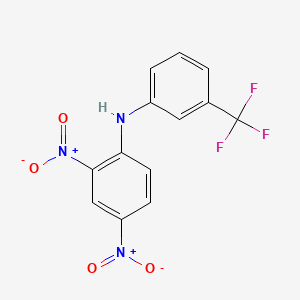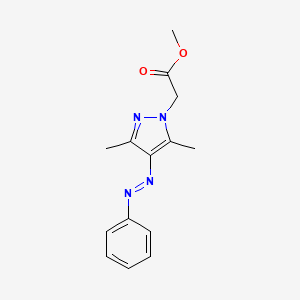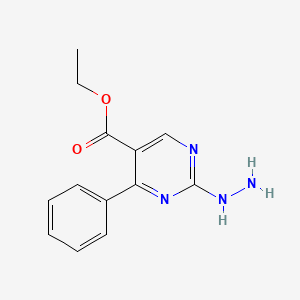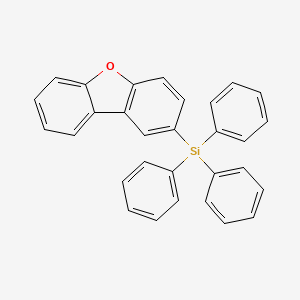
methyl N-(1-phenylethyl)-beta-alaninate hydrochloride
Vue d'ensemble
Description
Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride, also known as PEAMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEAMBA is a beta-alanine derivative that has a phenylethyl group attached to its amino group.
Applications De Recherche Scientifique
Beta-Alanine Supplementation and Muscle Performance
- Exercise Performance Enhancement: Beta-alanine is a dietary supplement that has gained popularity for its ability to augment intramuscular carnosine content, which plays a critical role in skeletal muscle physiology. This augmentation is linked to improved exercise homeostasis and excitation-contraction coupling, suggesting potential applications in sports and future therapeutic interventions (Blancquaert, Everaert, & Derave, 2015).
Neurotoxin Detection and Neurodegenerative Disease Research
- Neurotoxin Research: Beta-N-methylamino-L-alanine (BMAA) is a neurotoxic non-protein amino acid linked to neurodegenerative diseases. Studies focus on its source, toxicity, detection methods, and biomagnification, suggesting the significance of monitoring and researching neurotoxins for public health (Ai, 2009).
DNA Methylation and Epigenetic Research
- Epigenetic Modifications: Research into DNA methyltransferase inhibitors underscores the role of DNA methylation in gene expression and the development of malignancies. This area of study is crucial for understanding epigenetic mechanisms and developing treatments for various diseases, including cancer (Goffin & Eisenhauer, 2002).
Mécanisme D'action
Target of Action
It’s structurally related to n-methylphenethylamine , an endogenous compound in humans, which is known to target TAAR1, a G protein-coupled receptor that modulates catecholine neurotransmission .
Mode of Action
Based on its structural similarity to n-methylphenethylamine , it can be hypothesized that it might interact with its targets in a similar manner. N-Methylphenethylamine interacts with TAAR1, modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Compounds like n-methylphenethylamine, which are structurally similar, are known to influence catecholamine neurotransmission . This suggests that Methyl N-(1-phenylethyl)-beta-alaninate hydrochloride might also influence similar pathways, potentially affecting mood, cognition, and motor control.
Pharmacokinetics
Related compounds like n-methylphenethylamine are known to be metabolized by phenylethanolamine n-methyltransferase . This suggests that this compound might have similar metabolic pathways, which could impact its bioavailability.
Result of Action
Based on its structural similarity to n-methylphenethylamine , it can be hypothesized that it might have similar effects, such as modulating neurotransmitter release and potentially influencing mood, cognition, and motor control.
Propriétés
IUPAC Name |
methyl 3-(1-phenylethylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(11-6-4-3-5-7-11)13-9-8-12(14)15-2;/h3-7,10,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOODLVDBYZPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



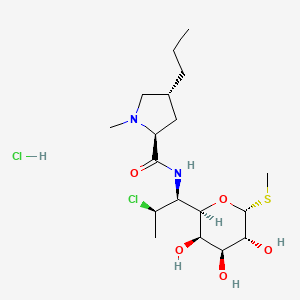
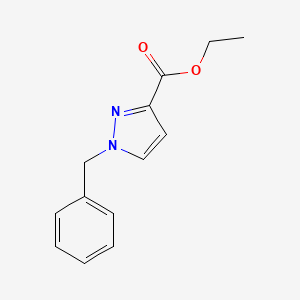
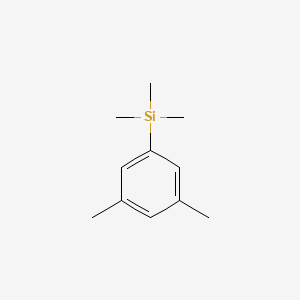
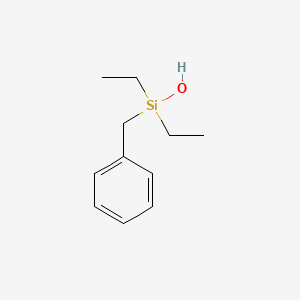

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)
